molecular formula C24H15ClF3N5O2S B10959047 4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10959047
M. Wt: 529.9 g/mol
InChI Key: QCJBPRYLEDAVHF-UHFFFAOYSA-N
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Description

carfentrazone-ethyl , belongs to the class of herbicides. Its chemical formula is C₁₃H₁₀Cl₂F₃N₃O₃ with a molecular weight of 384.14 g/mol . Carfentrazone-ethyl is used primarily as a post-emergence herbicide to control broadleaf weeds in various crops and non-crop areas .

Preparation Methods

Carfentrazone-ethyl can be synthesized through several routes. One common method involves the reaction of 2-chloro-5-methylphenol with chloroacetyl chloride to form the intermediate 2-chloro-5-methylphenoxyacetyl chloride. This intermediate then reacts with furan-2-carbaldehyde to yield the desired product. The reaction conditions typically involve refluxing the reactants in suitable solvents, such as dichloromethane or acetonitrile .

Chemical Reactions Analysis

Carfentrazone-ethyl undergoes various chemical reactions:

    Aryl Ether Formation: The reaction between 2-chloro-5-methylphenol and furan-2-carbaldehyde forms the aryl ether linkage.

    Esterification: The final compound is an ester, formed by the reaction of the intermediate with ethanol.

    Stabilization: The trifluoromethyl group enhances the compound’s stability and herbicidal activity.

Common reagents include chloroacetyl chloride, furan-2-carbaldehyde, and ethanol. The major product is carfentrazone-ethyl itself.

Scientific Research Applications

Carfentrazone-ethyl finds applications in:

    Agriculture: Effective against broadleaf weeds in crops like wheat, corn, soybeans, and rice.

    Turf Management: Used on golf courses, lawns, and sports fields.

    Weed Control in Non-Crop Areas: Controls weeds in industrial sites, railways, and roadsides.

Mechanism of Action

Carfentrazone-ethyl inhibits the enzyme protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis in plants. This leads to cell membrane damage, oxidative stress, and eventual weed death.

Comparison with Similar Compounds

Carfentrazone-ethyl stands out due to its trifluoromethyl group, which enhances herbicidal activity. Similar compounds include sulfentrazone and flumioxazin.

Properties

Molecular Formula

C24H15ClF3N5O2S

Molecular Weight

529.9 g/mol

IUPAC Name

4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C24H15ClF3N5O2S/c1-11-3-5-14(25)16(7-11)34-9-13-4-6-15(35-13)21-31-22-20-19(29-10-33(22)32-21)18-12(2)8-17(24(26,27)28)30-23(18)36-20/h3-8,10H,9H2,1-2H3

InChI Key

QCJBPRYLEDAVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)SC6=C5C(=CC(=N6)C(F)(F)F)C

Origin of Product

United States

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